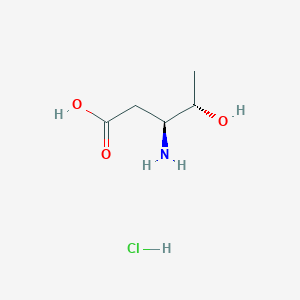
D-Threo-pentonic acid,3-amino-2,3,5-trideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an amino group and a pentonic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the selective reduction of a suitable precursor, followed by the introduction of the amino group through a series of chemical reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and other biochemical pathways. The exact mechanism of action may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
- L-Threo-pentonic acid, 3-amino-2,3,5-trideoxy-
- D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride
Comparison: D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. The presence of the amino group and the specific configuration of the molecule contribute to its distinct properties and usefulness in various scientific fields.
Properties
Molecular Formula |
C5H12ClNO3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(3S,4S)-3-amino-4-hydroxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m0./s1 |
InChI Key |
XFOXVGBKIZQZCB-MMALYQPHSA-N |
Isomeric SMILES |
C[C@@H]([C@H](CC(=O)O)N)O.Cl |
Canonical SMILES |
CC(C(CC(=O)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















